molecular formula C19H20N2O2 B14749162 2,6-Methano-3-benzazocine-3(2H)-carboxamide, 1,4,5,6-tetrahydro-8-hydroxy-6-phenyl- CAS No. 5099-78-5

2,6-Methano-3-benzazocine-3(2H)-carboxamide, 1,4,5,6-tetrahydro-8-hydroxy-6-phenyl-

Cat. No.: B14749162
CAS No.: 5099-78-5
M. Wt: 308.4 g/mol
InChI Key: CQBUYEUMRLNDEY-KXBFYZLASA-N
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Description

2,6-Methano-3-benzazocine-3(2H)-carboxamide, 1,4,5,6-tetrahydro-8-hydroxy-6-phenyl- is a complex organic compound that belongs to the class of benzazocines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Methano-3-benzazocine-3(2H)-carboxamide, 1,4,5,6-tetrahydro-8-hydroxy-6-phenyl- typically involves multi-step organic reactions. The starting materials often include aromatic compounds and various reagents that facilitate the formation of the benzazocine ring structure. Common reaction conditions may involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-Methano-3-benzazocine-3(2H)-carboxamide, 1,4,5,6-tetrahydro-8-hydroxy-6-phenyl- can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2,6-Methano-3-benzazocine-3(2H)-carboxamide, 1,4,5,6-tetrahydro-8-hydroxy-6-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-Methano-3-benzazocine-3(2H)-carboxamide, 1,4,5,6-tetrahydro-8-hydroxy-6-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzazocine Derivatives: Compounds with similar core structures but different substituents.

    Opioid Analogs: Compounds with similar pharmacological properties.

Uniqueness

2,6-Methano-3-benzazocine-3(2H)-carboxamide, 1,4,5,6-tetrahydro-8-hydroxy-6-phenyl- is unique due to its specific structural features and functional groups, which may confer distinct pharmacological properties compared to other benzazocine derivatives and opioid analogs.

Properties

CAS No.

5099-78-5

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

(1S,9S)-4-hydroxy-1-phenyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-10-carboxamide

InChI

InChI=1S/C19H20N2O2/c20-18(23)21-9-8-19(14-4-2-1-3-5-14)12-15(21)10-13-6-7-16(22)11-17(13)19/h1-7,11,15,22H,8-10,12H2,(H2,20,23)/t15-,19-/m0/s1

InChI Key

CQBUYEUMRLNDEY-KXBFYZLASA-N

Isomeric SMILES

C1CN([C@H]2CC3=C([C@@]1(C2)C4=CC=CC=C4)C=C(C=C3)O)C(=O)N

Canonical SMILES

C1CN(C2CC3=C(C1(C2)C4=CC=CC=C4)C=C(C=C3)O)C(=O)N

Origin of Product

United States

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